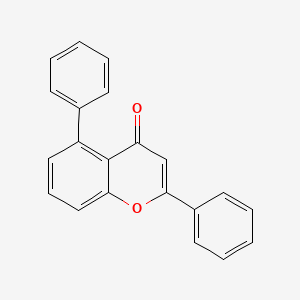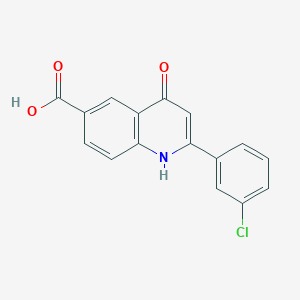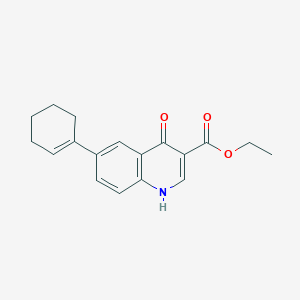![molecular formula C11H8Br2O B11832083 3H-Cyclopenta[b]benzofuran, 5,7-dibromo-3a,8b-dihydro-, (3aR,8bR)-rel-](/img/structure/B11832083.png)
3H-Cyclopenta[b]benzofuran, 5,7-dibromo-3a,8b-dihydro-, (3aR,8bR)-rel-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-Cyclopenta[b]benzofuran, 5,7-dibromo-3a,8b-dihydro-, (3aR,8bR)-rel- is a complex organic compound characterized by its unique structure, which includes a cyclopenta[b]benzofuran core with two bromine atoms at the 5 and 7 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Cyclopenta[b]benzofuran, 5,7-dibromo-3a,8b-dihydro-, (3aR,8bR)-rel- typically involves a multi-step process. One common method is the oxidative phenol-enamine formal [3 + 2] cycloaddition, which is catalyzed by hemin and t-butyl hydroperoxide (t-BuOOH). This environmentally benign method offers excellent atom- and step-economy, making it a sustainable choice for synthesizing cyclopenta[b]benzofuran scaffolds .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of green chemistry and sustainable synthesis are likely to be applied. This includes the use of catalytic processes and minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
3H-Cyclopenta[b]benzofuran, 5,7-dibromo-3a,8b-dihydro-, (3aR,8bR)-rel- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the bromine atoms or other functional groups.
Substitution: The bromine atoms at the 5 and 7 positions can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the bromine positions.
Scientific Research Applications
3H-Cyclopenta[b]benzofuran, 5,7-dibromo-3a,8b-dihydro-, (3aR,8bR)-rel- has several scientific research applications:
Chemistry: It serves as a valuable scaffold for the synthesis of complex organic molecules.
Medicine: Its unique structure and reactivity make it a potential lead compound for drug development.
Industry: The compound’s properties may be exploited in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3H-Cyclopenta[b]benzofuran, 5,7-dibromo-3a,8b-dihydro-, (3aR,8bR)-rel- exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with cellular proteins and enzymes, leading to changes in cell signaling and function. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it could modulate various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
3H-Cyclopenta[b]benzofuran-5-carboxylic acid, 7-bromo-3a,8b-dihydro-: This compound shares a similar core structure but differs in functional groups.
Cyclopenta[b]benzofurans: A broader class of compounds with variations in substituents and functional groups.
Uniqueness
3H-Cyclopenta[b]benzofuran, 5,7-dibromo-3a,8b-dihydro-, (3aR,8bR)-rel- is unique due to its specific bromine substitutions and stereochemistry, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H8Br2O |
|---|---|
Molecular Weight |
315.99 g/mol |
IUPAC Name |
(3aR,8bR)-5,7-dibromo-3a,8b-dihydro-3H-cyclopenta[b][1]benzofuran |
InChI |
InChI=1S/C11H8Br2O/c12-6-4-8-7-2-1-3-10(7)14-11(8)9(13)5-6/h1-2,4-5,7,10H,3H2/t7-,10-/m1/s1 |
InChI Key |
XMRSECBNWCYXBL-GMSGAONNSA-N |
Isomeric SMILES |
C1C=C[C@H]2[C@@H]1OC3=C2C=C(C=C3Br)Br |
Canonical SMILES |
C1C=CC2C1OC3=C2C=C(C=C3Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


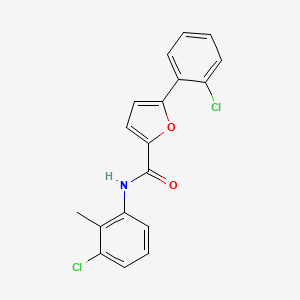


![3-[(2,4-Dimethoxyphenyl)methyl]-4H-1-benzopyran-4-one](/img/structure/B11832034.png)
![4-Chloro-1-(4-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11832050.png)
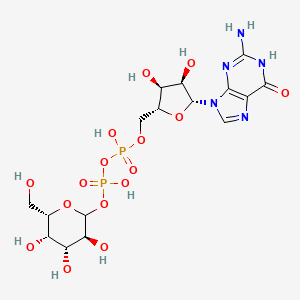
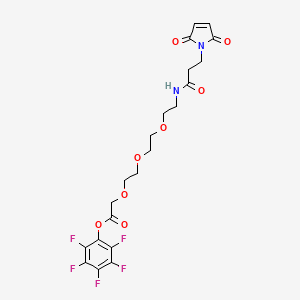
![N-[2-bromo-5-[(Z)-hydroxyiminomethyl]pyridin-3-yl]-2,2-dimethylpropanamide](/img/structure/B11832056.png)

